(S)-2-Methyl-CBS-oxazaborolidine
(S)-2-Methyl-CBS-oxazaborolidine
Brand Name:
Vulcanchem
CAS No.:
112022-81-8
VCID:
VC20864953
InChI:
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1
SMILES:
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Molecular Formula:
C18H20BNO
Molecular Weight:
277.2 g/mol
(S)-2-Methyl-CBS-oxazaborolidine
CAS No.: 112022-81-8
Cat. No.: VC20864953
Molecular Formula: C18H20BNO
Molecular Weight: 277.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112022-81-8 |
|---|---|
| Molecular Formula | C18H20BNO |
| Molecular Weight | 277.2 g/mol |
| IUPAC Name | (3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole |
| Standard InChI | InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1 |
| Standard InChI Key | VMKAFJQFKBASMU-KRWDZBQOSA-N |
| Isomeric SMILES | B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C |
| SMILES | B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C |
| Canonical SMILES | B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator